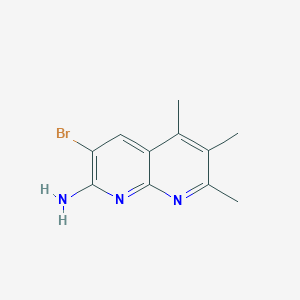

3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine

Description

3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine is a brominated derivative of the 1,8-naphthyridine scaffold, characterized by methyl substituents at positions 5, 6, and 7 and a bromine atom at position 2. This compound is structurally distinct due to its electron-withdrawing bromine atom and electron-donating methyl groups, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C11H12BrN3 |

|---|---|

Molecular Weight |

266.14 g/mol |

IUPAC Name |

3-bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine |

InChI |

InChI=1S/C11H12BrN3/c1-5-6(2)8-4-9(12)10(13)15-11(8)14-7(5)3/h4H,1-3H3,(H2,13,14,15) |

InChI Key |

CAHKEPMRCLOONZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC(=C(N=C2N=C1C)N)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods: Industrial production methods for this compound typically involve metal-catalyzed synthesis and Friedländer cyclization. These methods are designed to be eco-friendly, safe, and atom-economical .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.

Major Products Formed:

Oxidation: Formation of corresponding naphthyridine oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated or nitrated naphthyridine derivatives.

Scientific Research Applications

3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in drug development, particularly in the synthesis of compounds with antibacterial properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. It is known to bind to DNA and proteins, thereby inhibiting the growth of bacterial cells. The compound’s ability to interfere with cellular processes makes it a promising candidate for drug development .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their differences:

Physicochemical Properties

- Fluorescence: ATMND (non-brominated) exhibits strong fluorescence in solution, which is quenched upon binding to nucleic acid pockets (e.g., in 3WJ RNA structures) . The brominated derivative likely shows reduced fluorescence due to the heavy atom effect of bromine, though direct data is unavailable.

- Solubility and Stability: Methyl groups in this compound enhance lipophilicity compared to non-methylated analogues like 6-bromo-1,8-naphthyridin-2-amine . Bromine may also increase stability against oxidation.

Biological Activity

3-Bromo-5,6,7-trimethyl-1,8-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine class. Its molecular formula is , with a molecular weight of approximately 267.12 g/mol. The structure features a bromine atom at the third position and three methyl groups at the fifth, sixth, and seventh positions of the naphthyridine ring. This unique configuration contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential against various bacterial strains, including drug-resistant pathogens. The presence of bromine and amine groups enhances its reactivity and ability to form hydrogen bonds, which may facilitate its interaction with microbial targets.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Pseudomonas aeruginosa | Moderate | |

| Candida albicans | Low |

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including those derived from breast and colon cancers. The mechanism of action is believed to involve modulation of enzyme activity and interference with cellular signaling pathways.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 6.53 | |

| HCT116 (Colon Cancer) | 7.88 | |

| A549 (Lung Cancer) | 7.79 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions often involve binding to enzymes or receptors that play critical roles in cellular processes. For example:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity that is crucial for tumor growth and survival.

Further studies are needed to elucidate the precise molecular targets and pathways involved in its biological effects.

Study on Antibacterial Activity

A study conducted by Sriram et al. demonstrated that derivatives of naphthyridines exhibited selective antibacterial activity against drug-resistant strains. These findings highlight the potential of compounds like this compound as lead candidates for developing new antimicrobial agents .

Study on Anticancer Activity

Another investigation assessed the cytotoxic effects of various naphthyridine derivatives against human cancer cell lines. The study found that some derivatives exhibited IC50 values lower than established anticancer drugs like staurosporine . This suggests that this compound could be a promising candidate for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.